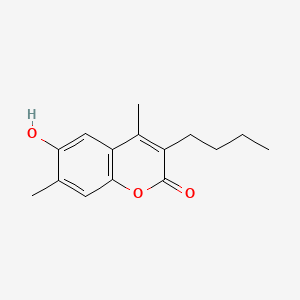
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide is an organic compound characterized by the presence of three sulfur atoms and two butyl groups attached to a central carbon backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide typically involves the reaction of dibutylamine with carbon disulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired trisulfanedicarbothioamide structure. The reaction can be represented as follows:
[ \text{2 C}_4\text{H}_9\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_4\text{H}_9\text{NHCS}_2\text{C}_4\text{H}_9\text{NH}_2 ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various alkylated or arylated derivatives.
Applications De Recherche Scientifique
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound may also interact with cellular pathways involved in oxidative stress and redox regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibutylthiourea: Similar structure but with only one sulfur atom.
N,N-Dibutylcarbamodithioic acid: Contains two sulfur atoms and a different functional group.
N,N-Dibutylthiocarbamate: Similar structure with a different arrangement of sulfur atoms.
Uniqueness
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide is unique due to its three sulfur atoms, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5463-62-7 |
|---|---|
Formule moléculaire |
C10H20N2S5 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
(butylcarbamothioyldisulfanyl) N-butylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S5/c1-3-5-7-11-9(13)15-17-16-10(14)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
ULMMTPFDMOTEPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S)SSSC(=S)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


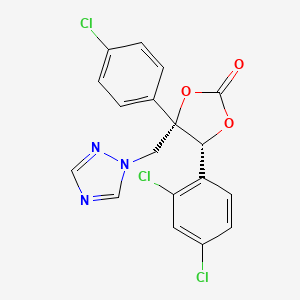


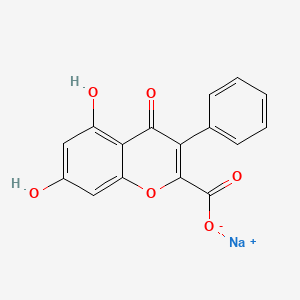

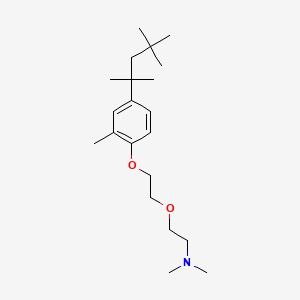
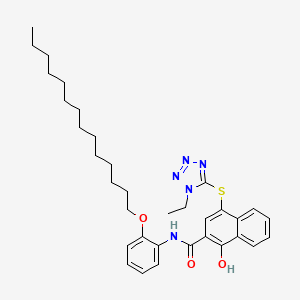
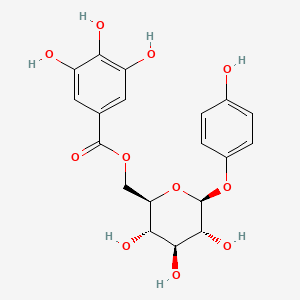
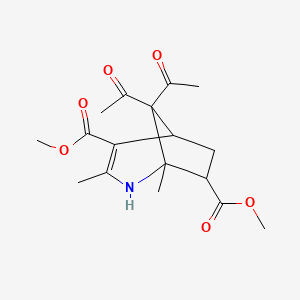
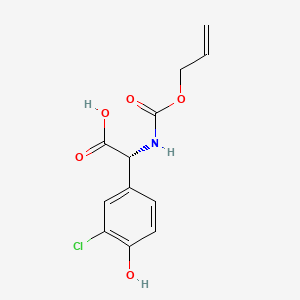

![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)
